Computational Binding Affinity to Heme Oxygenase-1: Predicted ΔG for N¹-Ethyl vs. N¹-Phenyl Analog
In a molecular docking study conducted on a series of quinoline-based imidazole derivatives targeting heme oxygenase-1 (HO-1), the compound bearing an N¹-ethyl substituent (structurally analogous to 850244-37-0) exhibited a more favorable predicted binding free energy (ΔG = −8.2 kcal/mol) when compared to the N¹-phenyl-substituted counterpart (ΔG = −7.5 kcal/mol), using the same HO-1 crystal structure (PDB 1N3U) and AutoDock Vina scoring function [1]. Although this data point originates from a closely related but not identical compound (the C⁴ substituent differed slightly), the study provides the best available class-level inference for the impact of the N¹-alkyl vs. N¹-aryl substitution on HO-1 engagement.
| Evidence Dimension | Predicted binding free energy (ΔG) to HO-1 |
|---|---|
| Target Compound Data | ΔG = −8.2 kcal/mol (for N¹-ethyl analog in the series) |
| Comparator Or Baseline | ΔG = −7.5 kcal/mol (N¹-phenyl analog) |
| Quantified Difference | −0.7 kcal/mol (more favorable for N¹-ethyl) |
| Conditions | Molecular docking (AutoDock Vina) against HO-1 crystal structure PDB 1N3U; compounds from the same synthetic library [1] |
Why This Matters
A ΔΔG of −0.7 kcal/mol can translate into a ~3–5-fold difference in binding constant at physiological temperature, which may be decisive for hit-to-lead prioritization in HO-1-targeted drug discovery programs.
- [1] Subashini G, Vidhya K, Arasakumar T, Angayarkanni J, Murugesh E, Saravanan A, Shanmughavel P, Mohan PS. Quinoline-Based Imidazole Derivative as Heme Oxygenase-1 Inhibitor: A Strategy for Cancer Treatment. ChemistrySelect. 2018;3(13):3680-3686. Table 2 (docking scores). View Source
